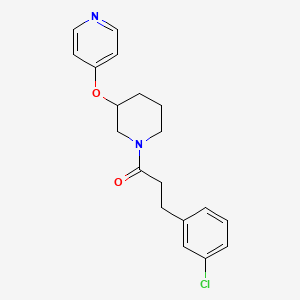

3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

説明

3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a ketone-containing compound featuring a 3-chlorophenyl group attached to a propan-1-one backbone, which is further linked to a piperidine ring substituted with a pyridin-4-yloxy group.

特性

IUPAC Name |

3-(3-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-16-4-1-3-15(13-16)6-7-19(23)22-12-2-5-18(14-22)24-17-8-10-21-11-9-17/h1,3-4,8-11,13,18H,2,5-7,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHQIXZPUIXUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: CHClNO

- Molecular Weight: 344.8 g/mol

- CAS Number: 2034275-89-1

The compound features a propanone backbone with a chlorophenyl group and a pyridin-4-yloxy-piperidin-1-yl moiety, which are key to its biological interactions .

Synthesis

The synthesis of this compound typically involves several organic reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with 3-(pyridin-4-yloxy)piperidine in the presence of a base like triethylamine, conducted under controlled conditions to enhance yield and purity.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities. Compounds with similar structures have shown significant effects in modulating receptor activity, which may lead to therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

A notable study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives showed significant cell cytotoxicity while maintaining low toxicity towards normal cells. This suggests that structural modifications, such as those found in this compound, may enhance anticancer properties .

Preliminary research suggests that this compound may interact with specific receptors or enzymes. These interactions could modulate cellular signaling pathways, influencing various biological processes. Further studies are necessary to elucidate these mechanisms fully and their implications for therapeutic use .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Chlorophenyl)-1-(4-methoxypiperidin-1-yl)propan-1-one | Contains a methoxy group instead of pyridin-4-yloxy | Potentially different pharmacological effects due to methoxy substitution |

| 3-(3-Chlorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | Contains a pyridin-3-yloxy group | Variation in biological activity based on the position of the oxygen substitution |

The unique combination of chlorophenyl and pyridin-4-yloxy groups may confer distinct chemical properties and biological activities compared to similar compounds, making it a valuable subject for further research in drug discovery and development.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Cytotoxicity on MCF-7 Cells

This study demonstrated that synthesized compounds exhibited high cytotoxicity against MCF-7 breast cancer cells. Notably, some derivatives were found to be more effective than the reference drug Tamoxifen, indicating potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Research into structurally similar compounds has highlighted their antimicrobial properties against various pathogens. The presence of specific functional groups appears to enhance their efficacy, suggesting that this compound could exhibit similar or enhanced activity against microbial targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Halogen Substituents : Bromine at the 7-position of the 9H-pyrimidoindole core (as in (R)-28) enhances inhibitory potency (IC50 = 360 nM) compared to chlorine ((R)-2, IC50 = 480 nM) . This suggests that bulkier halogens may improve target binding.

Piperidine Substitutions : Analogs with bipiperidine () or hydroxy-isobutyl piperidine () substitutions highlight the role of steric and electronic effects in modulating receptor interactions. The pyridin-4-yloxy group in the target compound may offer unique hydrogen-bonding capabilities compared to methoxy or alkyl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, and how can researchers validate product purity?

- Methodological Answer : The compound’s synthesis typically involves coupling a 3-(pyridin-4-yloxy)piperidine intermediate with a 3-chlorophenylpropanone derivative under basic conditions (e.g., using NaOH in dichloromethane). Key validation steps include:

- HPLC or GC-MS for purity assessment (>99% by area normalization).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly verifying the piperidinyl-propanone linkage and pyridinyloxy substitution.

- Elemental analysis to ensure stoichiometric consistency .

Q. How should researchers characterize the physicochemical properties of this compound for preliminary biological screening?

- Methodological Answer : Prioritize the following assays:

- Lipophilicity (LogP) : Determine via shake-flask method or computational tools (e.g., Molinspiration) to predict membrane permeability.

- Aqueous solubility : Use UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4).

- Thermal stability : Conduct TGA/DSC to assess decomposition thresholds (>200°C typical for arylpiperidine derivatives) .

- Data Interpretation : Low solubility (<10 µg/mL) may necessitate prodrug strategies or formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what statistical methods address variability in batch production?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry, solvent polarity). For example:

- Factorial designs to test interactions between variables (e.g., NaOH concentration vs. reaction time).

- Response Surface Methodology (RSM) to model optimal conditions (e.g., 72% yield at 40°C with 1.2 eq. K₂CO₃) .

- Troubleshooting : Use HPLC tracking to detect side products (e.g., N-oxide formation on the pyridine ring) and adjust reaction pH to minimize degradation .

Q. How should conflicting biological activity data (e.g., receptor binding vs. cellular toxicity) be resolved for this compound?

- Methodological Answer :

- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to distinguish target-specific effects from off-target toxicity.

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate receptor dependency in cellular models .

- Comparative analysis : Benchmark against structurally analogous compounds (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s metabolic pathways and potential drug-drug interactions?

- Methodological Answer :

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperidine N-oxidation).

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms via fluorogenic substrates in human liver microsomes .

- Validation : Cross-reference predictions with LC-MS/MS metabolite profiling in hepatocyte incubations .

Q. How can researchers design experiments to assess the compound’s neurotoxicity potential given its piperidine and pyridine moieties?

- Methodological Answer :

- In vitro models : Use SH-SY5Y neuronal cells to measure mitochondrial membrane potential (JC-1 assay) and ROS production.

- Blood-brain barrier (BBB) penetration : Estimate via PAMPA-BBB assay; LogBB >0.3 suggests significant CNS exposure .

- In vivo corroboration : Conduct open-field tests in rodents to detect locomotor impairment or seizures .

Safety and Compliance

Q. What safety protocols are critical for handling this compound’s intermediates (e.g., 3-(pyridin-4-yloxy)piperidine)?

- Methodological Answer :

- Storage : Keep intermediates under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

- Regulatory compliance : Follow OSHA guidelines for airborne exposure limits (e.g., <5 mg/m³ for piperidine derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodological Answer :

- Force field calibration : Re-parameterize docking software (e.g., AutoDock Vina) using co-crystallized ligand data from related targets.

- Solvent effects : Include explicit water molecules in MD simulations to improve pose prediction accuracy .

- Experimental refinement : Use SPR (Surface Plasmon Resonance) to measure on-rates/off-rates and validate binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。